![molecular formula C16H10ClN3O2 B12624454 1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- CAS No. 920019-79-0](/img/structure/B12624454.png)
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 1H-indazole core with a carboxylic acid group at the 3-position and a 1-[(4-chloro-2-cyanophenyl)methyl] substituent, making it a valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 1H-indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-cyanobenzyl chloride and indazole-3-carboxylic acid.
Reaction Conditions: The key step involves the nucleophilic substitution of the 4-chloro-2-cyanobenzyl chloride with the indazole-3-carboxylic acid under basic conditions. Common bases used include potassium carbonate or sodium hydroxide.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and controlling reaction temperature and time.
Chemical Reactions Analysis
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano positions, using reagents like amines or thiols.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the specific biological context.
Comparison with Similar Compounds
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- can be compared with other similar compounds:
Similar Compounds: Compounds such as 1H-indazole-3-carboxylic acid methyl ester, 5-bromo-1H-indazole-3-carbaldehyde, and N,N-dimethyl-1H-indazole-3-carboxamide share structural similarities.
Uniqueness: The presence of the 1-[(4-chloro-2-cyanophenyl)methyl] substituent distinguishes it from other indazole derivatives, potentially imparting unique biological activities and chemical reactivity.
Properties
CAS No. |
920019-79-0 |
|---|---|
Molecular Formula |
C16H10ClN3O2 |
Molecular Weight |
311.72 g/mol |
IUPAC Name |
1-[(4-chloro-2-cyanophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClN3O2/c17-12-6-5-10(11(7-12)8-18)9-20-14-4-2-1-3-13(14)15(19-20)16(21)22/h1-7H,9H2,(H,21,22) |
InChI Key |
KCQIECLVXKJPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
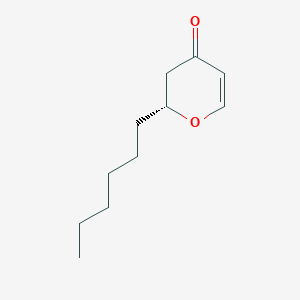

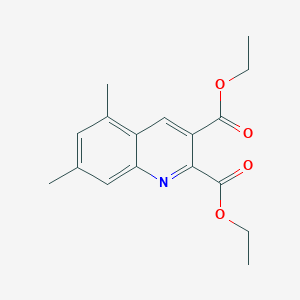
![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
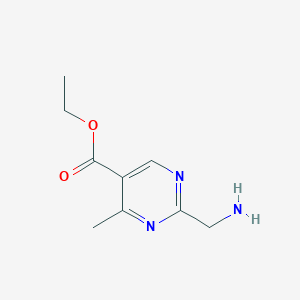
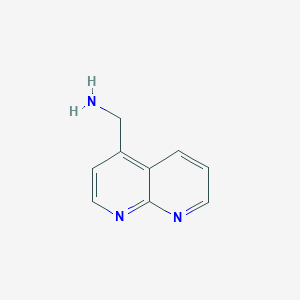
![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)


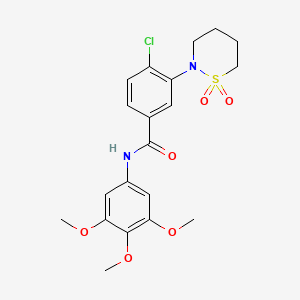
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12624439.png)
